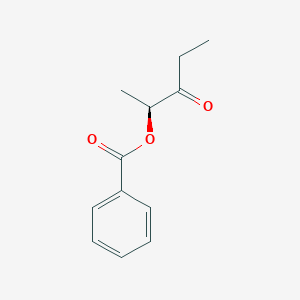
(S)-3-Oxopentan-2-yl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Oxopentan-2-yl benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzoate group attached to a 3-oxopentan-2-yl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Oxopentan-2-yl benzoate typically involves the esterification of 3-oxopentan-2-ol with benzoic acid. One common method is the Schotten-Baumann reaction, which involves the reaction of an alcohol with an acid chloride in the presence of a base such as sodium hydroxide . The reaction conditions usually require a controlled addition of the acid chloride to the alcohol in an aqueous alkaline solution, followed by vigorous shaking and subsequent purification steps.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods often focus on scalability and cost-effectiveness, employing techniques such as distillation and crystallization for purification.
化学反応の分析
Types of Reactions
(S)-3-Oxopentan-2-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Acid chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols corresponding to the ester group.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
(S)-3-Oxopentan-2-yl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
作用機序
The mechanism of action of (S)-3-Oxopentan-2-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release benzoic acid and the corresponding alcohol, which may then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Benzyl benzoate: An ester of benzyl alcohol and benzoic acid, used as a topical medication and in fragrances.
Ethyl benzoate: An ester of ethanol and benzoic acid, used in flavorings and fragrances.
Methyl benzoate: An ester of methanol and benzoic acid, commonly used in perfumes and as a solvent
Uniqueness
(S)-3-Oxopentan-2-yl benzoate is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to other benzoate esters
特性
CAS番号 |
160666-92-2 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC名 |
[(2S)-3-oxopentan-2-yl] benzoate |
InChI |
InChI=1S/C12H14O3/c1-3-11(13)9(2)15-12(14)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m0/s1 |
InChIキー |
WENOPEBWFIDEKJ-VIFPVBQESA-N |
異性体SMILES |
CCC(=O)[C@H](C)OC(=O)C1=CC=CC=C1 |
正規SMILES |
CCC(=O)C(C)OC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)
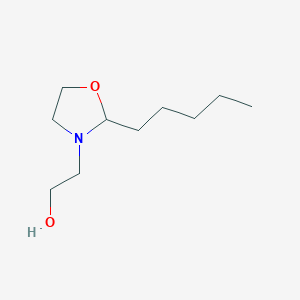
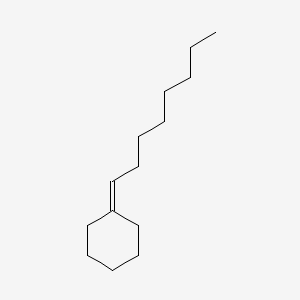
![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)
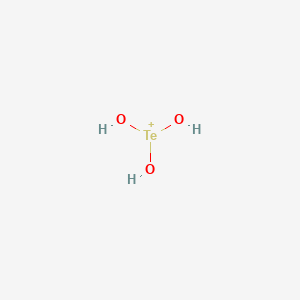
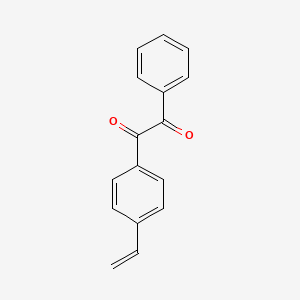
![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)
![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)
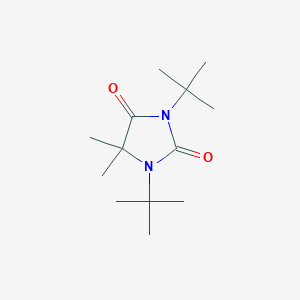
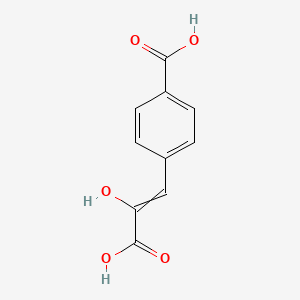
![4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14282456.png)
![Benzene, [(hexadecyloxy)methyl]-](/img/structure/B14282457.png)
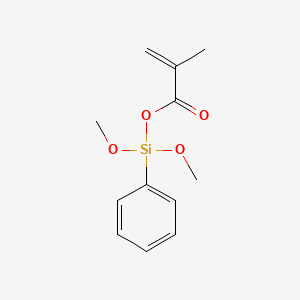
![11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid](/img/structure/B14282469.png)
